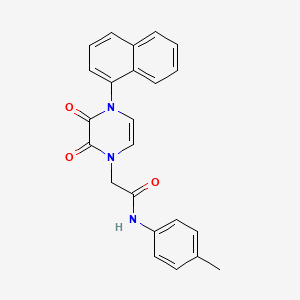

N-(4-methylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, also known as MNPA, is a chemical compound with potential applications in scientific research. It is a pyrazine derivative with a unique molecular structure that makes it an interesting subject of study.

Scientific Research Applications

Computational and Pharmacological Evaluation

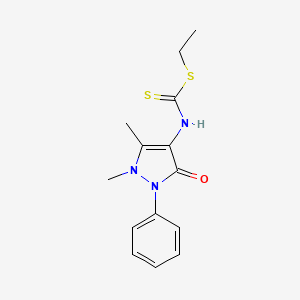

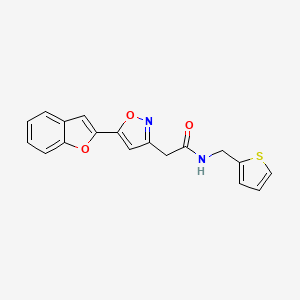

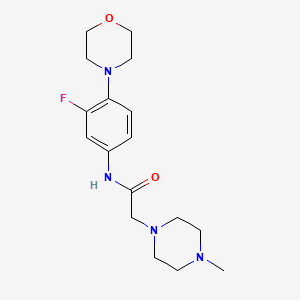

The computational and pharmacological potential of various heterocyclic derivatives, including ones structurally related to N-(4-methylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, has been explored. These compounds have shown moderate inhibitory effects in toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory assays. Such studies provide insight into the therapeutic potential and pharmacological profiles of these compounds, indicating their relevance in scientific research aimed at drug discovery and development (M. Faheem, 2018).

Molecular Interactions and Structural Analysis

Research on similar compounds has involved detailed structural analysis and investigation of molecular interactions, such as hydrogen bonding, stacking, and halogen bonding. These studies contribute to a deeper understanding of the molecular properties that influence the biological activity and stability of such compounds. For example, a study on a structurally related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, used techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to elucidate the compound's structure and interactions, thereby aiding in the design of more effective pharmacological agents (M. Gouda et al., 2022).

Anti-HIV Activity

The synthesis and evaluation of naphthalene derivatives for their anti-HIV activity represent another significant area of research. These compounds, through their novel structures, have been screened for their inhibitory activity against HIV-1 and HIV-2, showcasing the potential of such derivatives in antiviral research. This highlights the importance of structural modification and optimization in the development of new therapeutics for infectious diseases (Nawar S. Hamad et al., 2010).

Design and Synthesis for Specific Targets

The design and synthesis of derivatives for targeting specific biological receptors or pathways is a crucial research application. Studies involve the creation of novel compounds with potential pharmacological applications, such as in the treatment of inflammation or as p38 MAPK inhibitors. Such research not only contributes to drug development but also to the understanding of disease mechanisms at a molecular level (R. B. Lacerda et al., 2012).

Catalysis and Synthesis Techniques

Innovative synthesis techniques, such as the use of nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation, represent another application in scientific research. These methods aim to improve the efficiency and yield of synthetic processes, thereby facilitating the production of novel compounds for further pharmacological evaluation (M. Mokhtary & Mogharab Torabi, 2017).

properties

IUPAC Name |

N-(4-methylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-16-9-11-18(12-10-16)24-21(27)15-25-13-14-26(23(29)22(25)28)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOJEGUSSPRYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)

![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)

![3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2813390.png)